2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methyl group, a thiophene ring, a tetrahydroquinoline ring, and a sulfonamide group. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. For example, the thiophene ring could potentially be formed via a Paal-Knorr synthesis or similar method . The tetrahydroquinoline ring might be formed via a Pictet-Spengler reaction or similar cyclization .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The thiophene and tetrahydroquinoline rings would likely contribute significantly to the molecule’s overall shape and electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the methoxy groups might be susceptible to demethylation under certain conditions . The sulfonamide group could potentially undergo hydrolysis, especially under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make the compound relatively polar, which could influence its solubility in various solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-15-7-10-19(28-2)21(13-15)30(26,27)23-17-9-8-16-5-3-11-24(18(16)14-17)22(25)20-6-4-12-29-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTPNUPFYQEKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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